molecular formula C24H23N3O5S B2414113 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 955633-63-3

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Cat. No.: B2414113
CAS No.: 955633-63-3
M. Wt: 465.52
InChI Key: ROFMWJXBFXDILY-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a sophisticated synthetic compound designed for research applications. It belongs to the benzothiazole class of heterocyclic compounds, which are recognized for their diverse biological activities and utility in medicinal chemistry and drug discovery . The structure incorporates a tetrahydrobenzo[d]thiazole core, a motif frequently investigated for its potential to interact with various enzymatic targets . This core is further functionalized with a 4-methoxybenzamido group at the 2-position and a benzo[d][1,3]dioxol-5-ylmethyl carboxamide side chain, contributing to the molecule's unique physicochemical and binding properties. In scientific research, closely related benzothiazole derivatives are studied as potential inhibitors of kinase enzymes and other regulatory proteins, which play crucial roles in cell signaling pathways . Compounds with this core structure have shown promise in preliminary investigations for disrupting pathways involved in cell proliferation and immune responses, making them valuable tools for probing diseases such as cancer and inflammatory disorders . The mechanism of action for such compounds is often linked to their interaction with specific molecular targets, potentially leading to the modulation of cellular functions like apoptosis . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should handle this material with care and conduct their own analyses to confirm the compound's identity, purity, and suitability for their specific applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S/c1-30-16-8-6-15(7-9-16)22(28)27-24-26-21-17(3-2-4-20(21)33-24)23(29)25-12-14-5-10-18-19(11-14)32-13-31-18/h5-11,17H,2-4,12-13H2,1H3,(H,25,29)(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFMWJXBFXDILY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3C(=O)NCC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on antimicrobial properties, anticancer effects, and its interactions with various biological targets.

Chemical Structure

The compound features a complex structure that includes:

  • A benzo[d][1,3]dioxole moiety
  • A tetrahydrobenzo[d]thiazole core
  • An amide functional group connected to a methoxybenzene substituent

This unique arrangement suggests a potential for diverse biological interactions.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of related thiazole derivatives. For instance, compounds similar to this compound were evaluated against various pathogens:

CompoundMIC (μg/mL)Tested Organisms
11125–150Staphylococcus aureus
1250–75Escherichia coli
1350–75Aspergillus niger

These compounds exhibited significant antibacterial and antifungal activities at concentrations ranging from 25 to 200 μg/mL. The presence of specific substituents on the thiazole ring was correlated with enhanced antimicrobial potency .

Anticancer Activity

Thiazole derivatives have been recognized for their anticancer properties. Compounds like this compound may exhibit cytotoxic effects against various cancer cell lines. Research indicates that structural modifications can lead to increased selectivity and potency against tumor cells.

For example:

  • Structure Activity Relationship (SAR) studies suggest that modifications in the benzothiazole core can enhance anticancer activity by improving interactions with cellular targets involved in proliferation and apoptosis .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Interaction with DNA : Some thiazole derivatives are known to intercalate into DNA, disrupting replication and transcription processes.
  • Receptor Modulation : The compound may interact with specific receptors involved in inflammatory responses or cell signaling pathways.

Case Studies

Several studies have investigated the biological activity of compounds structurally related to this compound:

  • Antimicrobial Efficacy : A study reported that thiazole derivatives showed promising results against MRSA strains and other resistant pathogens .
  • Anticancer Potential : Research indicated that certain derivatives led to significant apoptosis in breast cancer cell lines through caspase activation pathways .

Q & A

Q. What are the standard synthetic protocols for preparing this compound, and how are key intermediates validated?

The synthesis involves multi-step reactions, including:

  • Coupling reactions : Use of EDCI/HOBt for amide bond formation between the tetrahydrobenzo[d]thiazole core and 4-methoxybenzamido/benzo[d][1,3]dioxole moieties under anhydrous conditions (e.g., DMF, 0–5°C) .
  • Ring formation : Cyclization of thiazole precursors with L- or D-cysteine derivatives to control stereochemistry, yielding (4R)- or (4S)-isomers with reported yields of 53.9–58.3% .
  • Validation : Intermediates are characterized via 1^1H NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and mass spectrometry (e.g., molecular ion peaks matching calculated weights) .

Q. Which spectroscopic and chromatographic techniques are prioritized for structural confirmation?

  • NMR spectroscopy : Key for resolving stereochemistry (e.g., diastereotopic protons in the tetrahydrobenzo[d]thiazole ring at δ 2.5–3.5 ppm) and confirming substituent positions .
  • HPLC-MS : Ensures >95% purity, with retention times calibrated against known standards .
  • Elemental analysis : Validates C, H, N, and S content (e.g., ±0.3% deviation from theoretical values) .

Q. What purification methods are effective for isolating high-purity batches?

  • Recrystallization : Ethanol/water mixtures are used to isolate crystalline products (melting points: 121–158°C) .
  • Column chromatography : Silica gel (hexane/ethyl acetate gradients) removes unreacted starting materials, particularly for benzodioxole-containing intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for similar thiazole-carboxamide derivatives?

  • Variable factors : Catalyst choice (e.g., EDCI vs. DCC), solvent polarity (DMF vs. THF), and reaction time (12–24 hours) significantly impact yields. For example, EDCI improves coupling efficiency by 15–20% compared to DCC in polar aprotic solvents .
  • Isomer separation : Chiral HPLC or enzymatic resolution may address low yields from racemic mixtures .

Q. What mechanistic insights explain the regioselectivity of the tetrahydrobenzo[d]thiazole ring formation?

  • Nucleophilic attack : L-cysteine’s thiol group reacts with α-haloketones to form the thiazoline intermediate, which undergoes oxidation to the thiazole ring. Steric effects from the benzo[d][1,3]dioxole group direct regioselectivity at the 4-position .
  • Side reactions : Competing thiourea formation can occur if pH exceeds 7.0; maintaining pH 5–6 with acetic acid suppresses this .

Q. How do structural modifications (e.g., methoxy vs. benzodioxole groups) influence biological activity?

  • SAR studies : The 4-methoxy group enhances solubility (logP reduction by ~0.5 units) but reduces membrane permeability, while the benzodioxole moiety improves target binding (e.g., IC50 values <10 μM in kinase assays) .
  • Electron-withdrawing effects : Fluorine or chlorine substitution on the benzamide ring increases metabolic stability (t½ >6 hours in microsomal assays) .

Q. What strategies mitigate isomerization during synthesis or storage?

  • Temperature control : Storage at –20°C in amber vials prevents racemization of the tetrahydrobenzo[d]thiazole core .
  • Stabilizing agents : Addition of 1% BHT (butylated hydroxytoluene) inhibits oxidation of sulfur-containing moieties .

Data Analysis and Optimization

Q. How can computational modeling guide the optimization of reaction conditions?

  • DFT calculations : Predict transition-state energies for amide bond formation, identifying optimal catalysts (e.g., EDCI over DCC due to lower activation barriers) .
  • Molecular docking : Screens substituent effects on target binding (e.g., benzodioxole’s π-π interactions with kinase active sites) .

Q. What statistical approaches are used to validate reproducibility in multi-step syntheses?

  • Design of Experiments (DoE) : Response surface methodology optimizes variables like temperature (40–60°C) and catalyst loading (1.2–2.0 eq.) .
  • Batch consistency testing : ANOVA compares yields across ≥3 independent syntheses (p <0.05 indicates significant variability) .

Contradiction Resolution

Q. How to evaluate conflicting reports on the compound’s stability under physiological conditions?

  • Accelerated degradation studies : Incubate at 37°C in PBS (pH 7.4) and analyze via LC-MS. Half-life discrepancies may arise from impurity profiles (e.g., residual DMF accelerates hydrolysis) .
  • Comparative assays : Parallel testing with reference standards (e.g., cisplatin) under identical conditions clarifies stability trends .

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